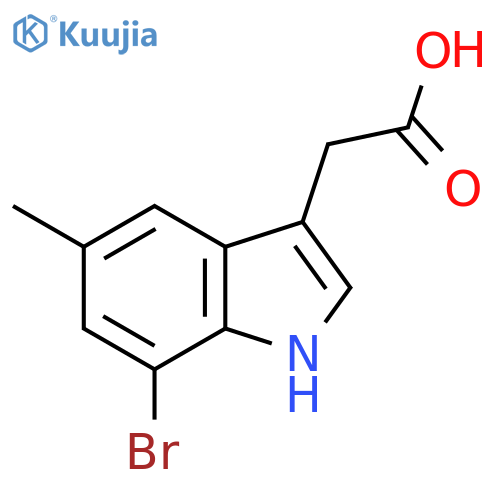

Cas no 31523-00-9 (2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid)

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid

-

- MDL: MFCD09965698

- インチ: 1S/C11H10BrNO2/c1-6-2-8-7(4-10(14)15)5-13-11(8)9(12)3-6/h2-3,5,13H,4H2,1H3,(H,14,15)

- InChIKey: VJSWAQYYTLGCFA-UHFFFAOYSA-N

- SMILES: BrC1=CC(C)=CC2=C1NC=C2CC(=O)O

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 259

- トポロジー分子極性表面積: 53.1

- XLogP3: 2.6

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 223186-500mg |

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid, 95% min |

31523-00-9 | 95% | 500mg |

$1365.00 | 2023-09-09 | |

| TRC | B204945-10mg |

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid |

31523-00-9 | 10mg |

$ 210.00 | 2022-06-01 | ||

| TRC | B204945-5mg |

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid |

31523-00-9 | 5mg |

$ 125.00 | 2022-06-01 | ||

| Matrix Scientific | 223186-1g |

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid, 95% min |

31523-00-9 | 95% | 1g |

$3990.00 | 2023-09-09 |

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid 関連文献

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

6. Book reviews

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

Related Categories

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives

- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acidに関する追加情報

Comprehensive Guide to 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid (CAS No. 31523-00-9)

2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid (CAS No. 31523-00-9) is a specialized brominated indole acetic acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique 7-bromo-5-methyl substitution pattern, serves as a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given the structural importance of indole acetic acid derivatives in medicinal chemistry.

The molecular structure of 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid features a bromine atom at the 7-position and a methyl group at the 5-position of the indole ring, which significantly influences its chemical reactivity and biological activity. These modifications enhance the compound's utility in cross-coupling reactions, a topic of high interest in modern synthetic chemistry. Recent studies highlight its role in palladium-catalyzed reactions, which are widely used in the development of novel therapeutic agents.

One of the most searched questions regarding 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid is its solubility and stability under various conditions. This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, making it suitable for laboratory applications. Stability studies indicate that it should be stored in a cool, dry place away from light to prevent degradation, a common concern among researchers working with indole derivatives.

In the context of drug discovery, 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid is often explored for its potential as a building block in the synthesis of serotonin receptor modulators. The indole core is a privileged structure in medicinal chemistry, and the addition of a bromine atom offers opportunities for further functionalization. This aligns with the growing trend of fragment-based drug design, a hot topic in pharmaceutical research.

Another area of interest is the compound's role in agrochemical research. Indole derivatives are known to exhibit plant growth-regulating properties, and the 7-bromo-5-methyl substitution in this compound may offer unique advantages in developing new biostimulants. With the increasing demand for sustainable agriculture, researchers are actively investigating such compounds for their potential to enhance crop yields.

From a commercial perspective, 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid is available through specialized chemical suppliers, often with a high level of purity (>98%). Pricing and availability fluctuate based on demand, particularly from the pharmaceutical and biotechnology sectors. Recent market analyses suggest a steady increase in demand for brominated indole derivatives, driven by their versatility in synthetic applications.

Safety data for 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid indicates that standard laboratory precautions should be followed when handling this compound. While not classified as highly hazardous, it is recommended to use personal protective equipment (PPE), including gloves and safety glasses, to minimize exposure. This aligns with the broader industry focus on laboratory safety and responsible chemical handling.

In summary, 2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid (CAS No. 31523-00-9) is a versatile and valuable compound in both academic and industrial research. Its unique structural features make it a promising candidate for various applications, from drug discovery to agrochemical development. As research into indole chemistry continues to advance, this compound is likely to remain a focal point for scientists exploring new frontiers in synthetic and medicinal chemistry.

31523-00-9 (2-(7-Bromo-5-methyl-1H-indol-3-yl)acetic acid) Related Products

- 120877-65-8(3-(2-isocyanatoethyl)pyridine)

- 1781329-42-7(Methyl 2,2-difluorocyclopentane-1-carboxylate)

- 1127247-34-0(NHS-M-DPEG)

- 937598-43-1(ethyl 4-(chloromethyl)-2-(prop-2-en-1-yl)amino-1,3-thiazole-5-carboxylate)

- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)

- 2229688-10-0(1-(1-phenylprop-1-en-2-yl)cyclopentylmethanamine)

- 2648933-30-4((2S)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-3-methylpentanoic acid)

- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1179918-36-5(5-Methyl-1H-pyrazole-4-sulfonyl Chloride)

- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)